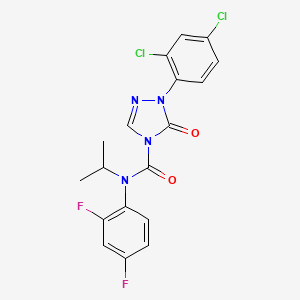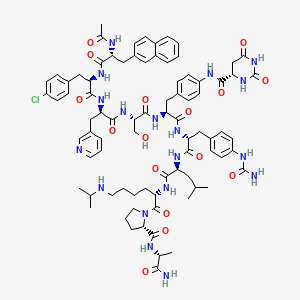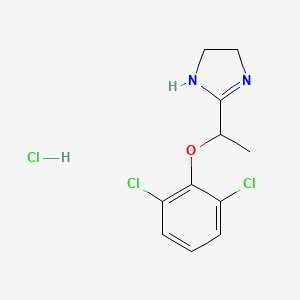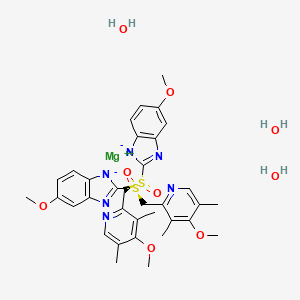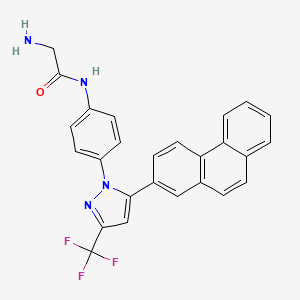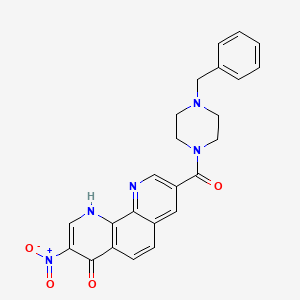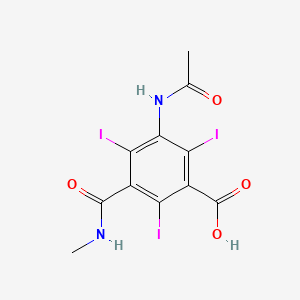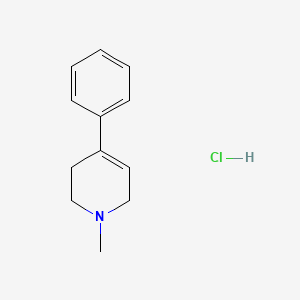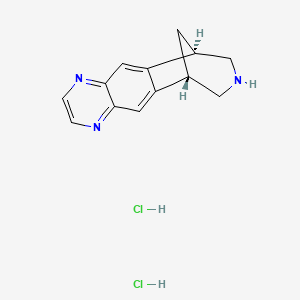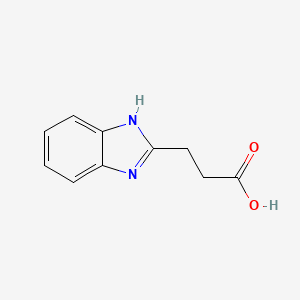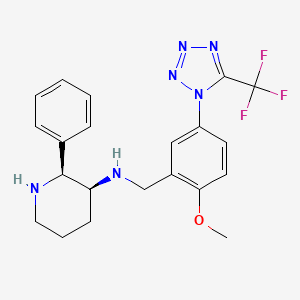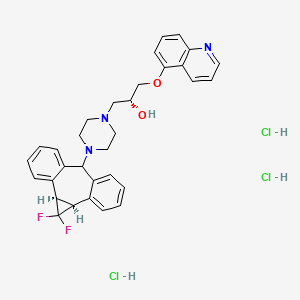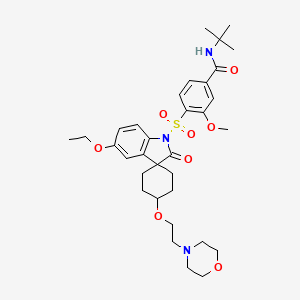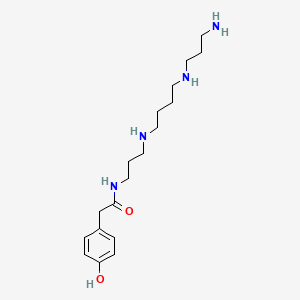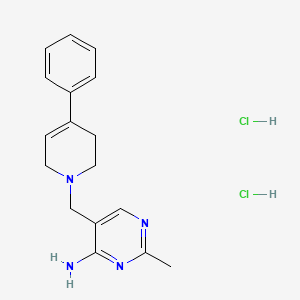
Ro 10-5824 dihydrochloride
Übersicht
Beschreibung
Ro 10-5824 dihydrochloride is a selective dopamine D4 receptor partial agonist . It binds with high affinity (K = 5.2 nM), displaying 250-fold selectivity over D3 receptors and >1000-fold selectivity over D2, D1, and D5 receptors .
Molecular Structure Analysis
The molecular formula of Ro 10-5824 dihydrochloride is C17H20N4.2HCl . The chemical name is 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride .Physical And Chemical Properties Analysis
Ro 10-5824 dihydrochloride is a white solid . It is soluble to 100 mM in water and to 75 mM in DMSO . The molecular weight is 353.29 .Wissenschaftliche Forschungsanwendungen
Ro 10-5824 Dihydrochloride
Ro 10-5824 dihydrochloride is a selective dopamine D4 receptor partial agonist . It binds with high affinity (Ki = 5.2 nM) and displays 250-fold selectivity over D3 receptors and >1000-fold selectivity over D2, D1, and D5 receptors .
Applications in Neuroscience
- Application Summary: Ro 10-5824 has been used in studies investigating its effects on cognitive function, particularly in relation to dopamine D4 receptors (D4Rs), which are thought to be involved in controlling executive functions .
- Methods of Application: In one study, the effects of Ro 10-5824 on cognitive function were evaluated using the object retrieval detour (ORD) task. The neurophysiological effects of Ro 10-5824 were investigated by quantitative electroencephalography, especially on baseline gamma band activity in the frontal cortex .
- Results: Systemic administration of Ro 10-5824 at 3 mg/kg significantly increased the success rate in the ORD task. At doses of 1 and 3 mg/kg, Ro 10-5824 increased baseline gamma band activity in the frontal cortex .
Ro 10-5824 Dihydrochloride
Ro 10-5824 dihydrochloride is a selective dopamine D4 receptor partial agonist . It binds with high affinity (Ki = 5.2 nM) and displays 250-fold selectivity over D3 receptors and >1000-fold selectivity over D2, D1, and D5 receptors .
Applications in Neuroscience
- Application Summary: Ro 10-5824 has been used in studies investigating its effects on cognitive function, particularly in relation to dopamine D4 receptors (D4Rs), which are thought to be involved in controlling executive functions .
- Methods of Application: In one study, the effects of Ro 10-5824 on cognitive function were evaluated using the object retrieval detour (ORD) task. The neurophysiological effects of Ro 10-5824 were investigated by quantitative electroencephalography, especially on baseline gamma band activity in the frontal cortex .
- Results: Systemic administration of Ro 10-5824 at 3 mg/kg significantly increased the success rate in the ORD task. At doses of 1 and 3 mg/kg, Ro 10-5824 increased baseline gamma band activity in the frontal cortex .
Ro 10-5824 Dihydrochloride
Ro 10-5824 dihydrochloride is a selective dopamine D4 receptor partial agonist . It binds with high affinity (Ki = 5.2 nM) and displays 250-fold selectivity over D3 receptors and >1000-fold selectivity over D2, D1, and D5 receptors .
Applications in Neuroscience
- Application Summary: Ro 10-5824 has been used in studies investigating its effects on cognitive function, particularly in relation to dopamine D4 receptors (D4Rs), which are thought to be involved in controlling executive functions .
- Methods of Application: In one study, the effects of Ro 10-5824 on cognitive function were evaluated using the object retrieval detour (ORD) task. The neurophysiological effects of Ro 10-5824 were investigated by quantitative electroencephalography, especially on baseline gamma band activity in the frontal cortex .
- Results: Systemic administration of Ro 10-5824 at 3 mg/kg significantly increased the success rate in the ORD task. At doses of 1 and 3 mg/kg, Ro 10-5824 increased baseline gamma band activity in the frontal cortex .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMRJRDYCRKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ro 10-5824 dihydrochloride | |
CAS RN |
189744-94-3 | |
| Record name | RO-10-5824 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-10-5824 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



